molecular formula C13H14ClN3O4S B2653667 methyl 5-(N-(4-chlorophenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate CAS No. 1298061-63-8

methyl 5-(N-(4-chlorophenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2653667
CAS No.: 1298061-63-8
M. Wt: 343.78
InChI Key: PWCNXFIKGQSHCZ-UHFFFAOYSA-N
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Description

Methyl 5-(N-(4-chlorophenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with a methyl ester, an ethyl group, and a sulfamoyl group attached to a 4-chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(N-(4-chlorophenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the sulfamoyl group and the esterification process. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency and minimize waste, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(N-(4-chlorophenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Methyl 5-(N-(4-chlorophenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions or as a probe in cellular studies.

    Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for methyl 5-(N-(4-chlorophenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites, while the pyrazole ring provides a stable scaffold for binding. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • Methyl 5-(N-(4-bromophenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate
  • Methyl 5-(N-(4-methylphenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate

Uniqueness

The uniqueness of methyl 5-(N-(4-chlorophenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)sulfamoyl]-5-ethyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4S/c1-3-10-11(13(18)21-2)12(16-15-10)22(19,20)17-9-6-4-8(14)5-7-9/h4-7,17H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCNXFIKGQSHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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